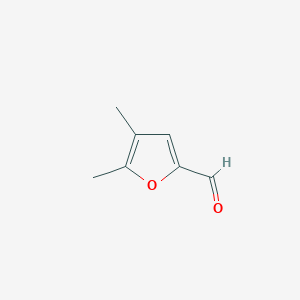

4,5-Dimethyl-2-furaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTPEPVCVXGNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349175 | |

| Record name | 4,5-dimethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52480-43-0 | |

| Record name | 4,5-dimethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52480-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Strategic Approach to the Synthesis of 4,5-Dimethyl-2-furaldehyde from Xylose-Derived Intermediates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4,5-Dimethyl-2-furaldehyde is a substituted furanic compound with significant potential as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates. While the production of furanic compounds from renewable biomass sources like xylose is a cornerstone of green chemistry, the direct conversion of xylose, a five-carbon sugar, to this compound, a seven-carbon molecule, is not chemically feasible in a single step. This guide addresses this fundamental challenge by proposing a robust, multi-step synthetic strategy that begins with the well-established dehydration of xylose to furfural. We provide a comprehensive analysis of the reaction mechanisms, detailed experimental protocols for key transformations, and a survey of analytical techniques for product characterization. This document serves as a technical roadmap for researchers aiming to synthesize this value-added chemical, navigating the complexities of furan functionalization with field-proven insights and methodologies.

Introduction: The Value Proposition of Bio-Based Furanics

The transition from a fossil-fuel-based economy to one founded on renewable resources is a global imperative. Lignocellulosic biomass, rich in carbohydrates, stands out as a prime feedstock for producing a new generation of platform chemicals.[1] Among these, furan derivatives are exceptionally valuable due to their versatile chemical functionalities. Furfural, produced from the acid-catalyzed dehydration of C5 sugars like xylose, is one of the most important biomass-derived chemicals, with a global production of over 200,000 tons annually.[1][2] It serves as a precursor to a vast array of solvents, resins, pharmaceuticals, and biofuels.[3]

1.1. Target Molecule Profile: this compound

This compound (C₇H₈O₂) is a more complex derivative, featuring a furan ring functionalized with an aldehyde group at the C2 position and methyl groups at the C4 and C5 positions. While specific applications are still emerging, its structure suggests significant potential as:

-

A key intermediate in the synthesis of novel pharmaceutical agents, where the substituted furan scaffold can be modified to create diverse molecular architectures.

-

A component in the development of advanced polymers and resins, with the methyl groups influencing solubility and material properties.

-

A specialty flavoring or fragrance agent.

1.2. The Synthetic Challenge: Bridging Xylose and a C7 Furan

A critical analysis of the molecular structures reveals the core synthetic challenge: xylose is a C5 monosaccharide, and its dehydration results in the loss of three water molecules to form furfural, also a C5 molecule.

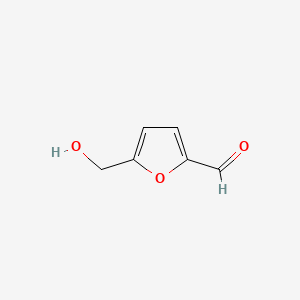

Caption: The carbon backbone transformation from xylose to the target molecule.

The synthesis of this compound (a C7 molecule) from xylose necessitates the addition of two carbon atoms. Therefore, this guide outlines a logical, multi-step pathway: first, the efficient conversion of xylose to the furfural intermediate, followed by the strategic introduction of two methyl groups onto the furan ring.

Proposed Synthetic Pathway

We propose a robust three-stage synthetic route grounded in well-established chemical transformations. This pathway prioritizes yield, selectivity, and the use of accessible reagents.

Caption: Proposed three-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of Furfural from Xylose

The conversion of xylose to furfural is a cornerstone of biorefining, typically achieving molar yields of 50-75% depending on the catalytic system and reaction conditions.[2][4][5]

3.1. Mechanistic Insights

The reaction proceeds via an acid-catalyzed mechanism. While several pathways have been proposed, a widely accepted route involves the following key steps, often facilitated by a combination of Brønsted and Lewis acids:[1][2][6]

-

Isomerization: Lewis acids (or Brønsted acids under certain conditions) catalyze the isomerization of xylose (an aldose) to xylulose (a ketose) via a 1,2-hydride shift.[1][5]

-

Dehydration: Brønsted acids then protonate the hydroxyl groups of xylulose, facilitating the sequential elimination of three water molecules.

-

Cyclization: The dehydrated intermediate cyclizes to form the aromatic furan ring, yielding furfural.

Caption: Key steps in the acid-catalyzed conversion of xylose to furfural.

3.2. Recommended Protocol: Biphasic Catalytic Dehydration

A biphasic system, typically using water and an organic solvent like methyl isobutyl ketone (MIBK) or toluene, is highly recommended.[7][8] This approach enhances furfural yield by continuously extracting the product from the aqueous phase as it forms, thereby preventing degradation and polymerization (humin formation).[7][8]

Materials & Equipment:

-

D-Xylose

-

Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) or mineral acid (e.g., H₂SO₄)

-

Deionized water

-

Methyl isobutyl ketone (MIBK)

-

High-pressure batch reactor with magnetic stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Charging: In the reactor vessel, prepare a 10 wt% aqueous solution of D-xylose.

-

Catalyst Addition: Add the acid catalyst. For solid catalysts like Amberlyst-15, a loading of 5-10 wt% relative to xylose is a good starting point. For H₂SO₄, a concentration of 0.1-0.5 M is typical.

-

Solvent Addition: Add an equal volume of MIBK to the aqueous solution to create the biphasic system.

-

Reaction: Seal the reactor and purge with nitrogen. Heat the mixture to 160-180°C with vigorous stirring (e.g., 600 rpm). Maintain the reaction for 1-3 hours. Reaction progress can be monitored by sampling the organic phase and analyzing for furfural via HPLC or GC.[4]

-

Workup: After cooling the reactor to room temperature, transfer the contents to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of MIBK to recover any remaining furfural.

-

Purification: Combine all organic layers. Dry over anhydrous sodium sulfate, filter, and remove the MIBK under reduced pressure using a rotary evaporator. The crude furfural can be further purified by vacuum distillation.

| Parameter | Recommended Range | Rationale & Causality |

| Temperature | 160 - 180 °C | Balances reaction rate and selectivity. Lower temperatures are too slow, while higher temperatures (>180°C) can increase the rate of furfural degradation and humin formation.[4][9] |

| Reaction Time | 1 - 3 hours | Sufficient for high xylose conversion without significant product degradation. Optimization is crucial and depends on temperature and catalyst loading.[4] |

| Catalyst | Solid Acid (e.g., Sulfated Zirconia) | Offers a synergy of Brønsted and Lewis acid sites, is easily separable, and recyclable, reducing environmental impact compared to mineral acids.[7][10] |

| Solvent System | Water-MIBK (1:1 v/v) | MIBK effectively extracts furfural, shifting the equilibrium towards product formation and minimizing side reactions in the aqueous phase.[7] |

Stage 2 & 3: Synthesis and Isolation of this compound

This stage involves the sequential C-H functionalization of the furan ring. Due to the reactivity of the aldehyde group, it must first be protected.

4.1. Step 2a: Protection of the Aldehyde Group

The aldehyde is protected as a diethyl acetal to prevent it from reacting during the subsequent metallation steps. This is a standard procedure in organic synthesis.[11]

Protocol:

-

Dissolve the purified furfural in excess absolute ethanol (3-5 equivalents).

-

Add a catalytic amount of a strong acid catalyst (e.g., anhydrous HCl or Amberlyst-15 resin).[11]

-

Stir the mixture at room temperature, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution) until neutral.

-

Extract the product, furfural diethyl acetal, with diethyl ether. Dry the organic layer and remove the solvent. The crude acetal is often pure enough for the next step.

4.2. Step 2b & 2c: Sequential Methylation and Deprotection

This is the most challenging part of the synthesis. A directed ortho-metallation approach is proposed, leveraging the directing ability of the furan oxygen.

Protocol:

-

First Methylation (C5 position):

-

Dissolve furfural diethyl acetal in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78°C.

-

Slowly add one equivalent of n-butyllithium (n-BuLi). The lithium will preferentially deprotonate the C5 position, which is the most acidic proton on the furan ring.

-

After stirring for 1 hour, add an excess of methyl iodide (CH₃I) and allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and extract the product. This intermediate is 5-methyl-2-furaldehyde diethyl acetal.

-

-

Second Methylation (C4 position):

-

Note on Causality: The second deprotonation is more difficult. The electron-donating methyl group at C5 slightly deactivates the ring towards further deprotonation. Therefore, more forcing conditions or a different lithiation strategy may be required.

-

Re-subject the purified 5-methyl intermediate to the same lithiation procedure, potentially using a stronger base like s-BuLi or by adding a ligand like TMEDA to enhance the reactivity of n-BuLi.

-

Quench again with methyl iodide to install the second methyl group at the C4 position.

-

-

Deprotection (Stage 3):

-

Dissolve the crude this compound diethyl acetal in a mixture of THF and dilute aqueous acid (e.g., 1M HCl).

-

Stir at room temperature until the deprotection is complete (monitored by TLC/GC).

-

Neutralize the acid and extract the final product, this compound.

-

-

Final Purification: Purify the final product using column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the final product.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation & Purity | - A singlet for the aldehyde proton (~9.5 ppm).- A singlet for the C3 furan proton (~6.2 ppm).- Two singlets for the two methyl groups (~2.1-2.3 ppm).- Integration should match the 1:1:3:3 proton ratio. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Signal for the aldehyde carbonyl (~175-180 ppm).- Signals for the furan ring carbons (C2, C3, C4, C5).- Signals for the two methyl carbons. |

| GC-MS | Purity Assessment & MW Confirmation | - A single major peak in the chromatogram.- The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124.14, corresponding to the molecular weight of C₇H₈O₂.[12][13] |

| HPLC | Quantitative Purity Analysis | - A single, sharp peak under appropriate column and mobile phase conditions (e.g., C18 column, water/acetonitrile mobile phase). Used to determine purity against a standard.[14][15] |

Challenges and Future Perspectives

While the proposed pathway is chemically sound, researchers must be aware of several challenges:

-

Regioselectivity: Ensuring selective methylation at the C4 position after the C5 position is already substituted can be difficult and may lead to isomeric byproducts.

-

Yields in Multi-step Synthesis: Cumulative yield losses over several steps can be significant, requiring careful optimization of each reaction.

-

Humin Formation: In the initial xylose dehydration step, the formation of insoluble polymers (humins) is a persistent issue that lowers yield and can foul equipment.[16][17]

-

Catalyst Stability: Solid acid catalysts can deactivate over time and require regeneration.[4]

Future research should focus on developing more elegant and efficient synthetic routes. This could include exploring novel C-H activation catalysts that can directly methylate the furan ring without the need for protection/deprotection steps or investigating alternative biomass feedstocks that might provide a more direct precursor to the C7 furan scaffold.

Conclusion

The synthesis of this compound from xylose represents a valuable goal in the valorization of biomass. Although a direct conversion is not possible, this guide provides a comprehensive and scientifically rigorous multi-step strategy. By first converting xylose to the key furfural intermediate and then employing modern organic synthesis techniques for targeted methylation, researchers can successfully access this promising platform chemical. The protocols, mechanistic insights, and analytical guidance presented herein offer a complete framework for navigating the challenges of this synthesis, paving the way for its application in drug discovery and materials science.

References

-

Rautiainen, S., et al. (2016). Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron Catalysts. MDPI. [Link]

-

Gבריאל, O., et al. (2023). Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach. Arabian Journal of Chemistry. [Link]

-

Lam, E., & Majid, E. (2016). Monolithic Acidic Catalysts for the Dehydration of Xylose into Furfural. ResearchGate. [Link]

-

Un-SCAN, -., et al. (2018). Catalytic activity in xylose dehydration for furfural production. ResearchGate. [Link]

-

Val-avalkar, G., et al. (2024). Dehydration of xylose to furfural in a biphasic system: catalyst selection and kinetic modelling discrimination. Reaction Chemistry & Engineering. [Link]

-

Binder, J. B., & Raines, R. T. (2010). Synthesis of Furfural from Xylose and Xylan. PMC. [Link]

-

Ahmad, E., et al. (2021). Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling. PMC. [Link]

-

Gullón, B., et al. (2017). Possible reaction pathways for the dehydration of xylose to furfural. ResearchGate. [Link]

-

Huang, L., et al. (2022). Catalytic conversion of diformylxylose to furfural in biphasic solvent systems. Frontiers in Chemistry. [Link]

-

Antal, M. J., et al. (1991). Mechanism of formation of 2-furaldehyde from d-xylose. Semantic Scholar. [Link]

-

Wu, C., et al. (2014). Conversion of xylose into furfural using lignosulfonic acid as catalyst in ionic liquid. PubMed. [Link]

-

Wang, Z., et al. (2021). Density functional theory study on the initial reactions of d-Xylose and d-Xylulose dehydration to furfural. PubMed. [Link]

-

Un-SCAN, -. (2019). Reusability of the catalyst on the conversion of xylose into furfural. ResearchGate. [Link]

-

Ricci, A., et al. (2013). The Mechanism of 2-Furaldehyde Formation from D-Xylose Dehydration in the Gas Phase. A Tandem Mass Spectrometric Study. ResearchGate. [Link]

-

Binder, J. B., & Raines, R. T. (2010). Synthesis of Furfural from Xylose and Xylan. Raines Lab. [Link]

-

Un-SCAN, -. (2017). Furfural synthesis from D-xylose and examples of side reactions. ResearchGate. [Link]

-

Rinkes, I. J. (1931). 5-methylfurfural. Organic Syntheses. [Link]

-

Chheda, J. N., et al. (2012). Synthesis of furfural from xylose, xylan, and biomass using AlCl3·6H2O in biphasic media via xylose isomerization to xylulose. PubMed. [Link]

-

Sun, P., et al. (2021). Preparation of Furfural From Xylose Catalyzed by Diimidazole Hexafluorophosphate in Microwave. Frontiers in Chemistry. [Link]

-

Aina, F. O., et al. (2022). An overview of the applications of furfural and its derivatives. ResearchGate. [Link]

-

Un-SCAN, -. (2003). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. ResearchGate. [Link]

-

Das, S., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Taylor & Francis Online. [Link]

-

Kim, M., et al. (2020). Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin. MDPI. [Link]

-

de Vries, J. G., & Glas, H. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. [Link]

-

Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]

-

Aprile, C., & Scialdone, O. (2021). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI. [Link]

-

Kim, T. S., et al. (2015). Synthesis of biomass-derived feedstocks for the polymers and fuels industries from 5-(hydroxymethyl)furfural (HMF) and acetone. Green Chemistry. [Link]

-

Un-SCAN, -. (2023). Evaluation of Organofunctionalized Polydimethylsiloxane Films for the Extraction of Furanic Compounds. MDPI. [Link]

-

Šimko, P., & Polovková, M. (2018). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography. ResearchGate. [Link]

-

Aprile, C., & Scialdone, O. (2021). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. ResearchGate. [Link]

-

Moret, S., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. PubMed. [Link]

-

Fediuk, R., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron Catalysts [mdpi.com]

- 5. Synthesis of furfural from xylose, xylan, and biomass using AlCl3·6H2O in biphasic media via xylose isomerization to xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Density functional theory study on the initial reactions of d-Xylose and d-Xylulose dehydration to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydration of xylose to furfural in a biphasic system: catalyst selection and kinetic modelling discrimination - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00572D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach - Arabian Journal of Chemistry [arabjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Physicochemical properties of 4,5-Dimethyl-2-furaldehyde

An In-depth Technical Guide to 4,5-Dimethyl-2-furaldehyde: Properties, Analysis, and Applications

Authored by: A Senior Application Scientist

Introduction: this compound, also known as 4,5-Dimethylfurfural, is a substituted furan derivative that serves as a valuable building block in organic synthesis and holds potential in various research applications, including the development of novel bioactive compounds.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental structural and identifying characteristics of a compound is the cornerstone of its application in research and development.

Structural Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings. It is a combustible liquid and should be handled with appropriate care.[4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Physical Form | Liquid | [4] |

| Assay Purity | ≥97% | [4] |

| Boiling Point | 98-100 °C at 12 mmHg | [2][4] |

| Density | 1.016 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.529 - 1.531 | [2][4] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [4] |

| Melting Point | Not available | [2] |

Reactivity: The molecule's reactivity is primarily dictated by the aldehyde functional group and the furan ring. It participates in reactions typical of aldehydes, such as condensation and oxidation.[10] The furan ring exhibits aromatic character, though less so than benzene, and can undergo reactions like electrophilic substitution.[8] One reported synthesis method involves the photochemical rearrangement of 2,6-Dimethyl-4-pyrone.[11]

Spectral Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are standard methods for confirming the molecular structure. The proton NMR would show characteristic signals for the aldehyde proton, the furan ring proton, and the two methyl groups.[6][12] The carbon NMR would similarly show distinct peaks for the carbonyl carbon, the furan ring carbons, and the methyl carbons.[6][13]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Analytical Methodology: Quantification by HPLC

For drug development and quality control, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of furanic compounds.[15] The following protocol is a validated approach for quantifying furan derivatives.

Experimental Protocol: HPLC Analysis of Furanic Compounds

This protocol is adapted from standard methods for analyzing furan derivatives in various matrices.[15]

1. Objective: To quantify the concentration of this compound in a sample solution.

2. Materials & Reagents:

- This compound standard (≥97% purity)

- Acetonitrile (HPLC grade)

- Deionized Water (HPLC grade)

- Toluene (for stock solutions)

- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

- Prominence™ HPLC system or equivalent

- Diode Array Detector (DAD) or UV-Vis Detector

4. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is a 60:40 (v/v) mixture.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: Determined by scanning the UV-Vis spectrum of the standard (typically in the range of 270-290 nm for furaldehydes).[14]

- Injection Volume: 10 µL

5. Procedure:

- Standard Preparation:

- Prepare a stock solution of this compound (e.g., 1000 µg/mL) in toluene.

- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

- Sample Preparation:

- Dissolve the sample containing the analyte in the mobile phase.

- Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

- Analysis:

- Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

- Inject the prepared sample(s).

- Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

6. System Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines.[15]

Workflow Diagram

Caption: HPLC analytical workflow for quantification.

Applications in Research and Drug Development

Furan derivatives are a class of heterocyclic compounds with a wide range of biological activities.

-

Synthetic Intermediate: this compound is a useful chemical for various research applications.[1] Its aldehyde functionality allows for the synthesis of Schiff bases, hydrazones, and other derivatives, which are common scaffolds in medicinal chemistry.[14]

-

Potential Bioactivity: While specific studies on this compound are limited, related furan compounds have demonstrated significant biological potential. For instance, 5-hydroxymethyl-2-furaldehyde (5-HMF), another furan derivative, has shown efficacy in inhibiting biofilm formation and virulence in Candida albicans.[16] Other derivatives are explored for antimicrobial and antifungal applications.[17] The structural similarity suggests that this compound could be a valuable starting point for synthesizing new therapeutic agents.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification:

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

IF ON SKIN: Wash with plenty of soap and water.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage:

Safety and Handling Workflow

Caption: Logical workflow for safe handling and storage.

References

-

This compound - Chemical Synthesis Database . [Link]

-

4,5-Dimethyl-2-furancarboxaldehyde, 5 g, glass | Astech Ireland Ltd . [Link]

-

This compound - High purity | EN - Georganics . [Link]

-

This compound - SpectraBase . [Link]

-

This compound (C7H8O2) - PubChemLite . [Link]

-

Furfural | C4H3OCHO | CID 7362 - PubChem - NIH . [Link]

-

Online Research @ Cardiff - ORCA . [Link]

-

Furfural - IDLH | NIOSH - CDC . [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI . [Link]

-

study of 5-ncv2-furaldehyde derivatives, i. uv, ir and xh nmr spectral investigations of schiff base compounds . [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate . [Link]

-

Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method . [Link]

-

5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem . [Link]

-

Furfural - Wikipedia . [Link]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate . [Link]

-

Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions | ACS Omega - ACS Publications . [Link]

-

Cas 2433-85-4,4,5-Dibromo-2-furaldehyde - LookChem . [Link]

-

5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed . [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) . [Link]

-

5-(Hydroxymethyl)furfural, 5-Hydroxymethyl-2-furaldehyde, 5-Hydroxymethyl-2-furancarboxaldehyde - ChemBK . [Link]

-

Furfural synthesis from D-xylose and examples of side reactions. - ResearchGate . [Link]

-

Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants - Journal of Medicinal and Chemical Sciences . [Link]

-

2-Furaldehyde - ChemBK . [Link]

-

Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI . [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 52480-43-0 [sigmaaldrich.com]

- 5. This compound - CAS:52480-43-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Furfural - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound 97 52480-43-0 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 15. lcms.cz [lcms.cz]

- 16. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lookchem.com [lookchem.com]

- 18. furan.com [furan.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

4,5-Dimethyl-2-furaldehyde structural characterization and analysis

An In-depth Technical Guide to the Structural Characterization and Analysis of 4,5-Dimethyl-2-furaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural characterization and analysis of this compound (CAS 52480-43-0), a substituted furan derivative of interest in synthetic chemistry and materials science. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the core analytical techniques required for unambiguous structural elucidation and purity assessment. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we outline robust chromatographic methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a self-validating and expert-driven approach to the analysis of this compound.

Introduction and Molecular Overview

Furan derivatives are pivotal heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and natural products.[1] this compound, a member of this class, possesses a unique substitution pattern that influences its electronic properties, reactivity, and spectroscopic signature. An accurate and thorough understanding of its structure is the foundational prerequisite for any subsequent application, from reaction mechanism studies to its use as a building block in complex molecule synthesis. This guide establishes a multi-technique analytical workflow designed to provide a complete and verifiable structural profile of the molecule.

Molecular Structure

The structure consists of a furan ring substituted with methyl groups at the C4 and C5 positions and an aldehyde group at the C2 position. This arrangement creates a conjugated system involving the furan ring and the carbonyl group.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and selection of appropriate analytical conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 52480-43-0 | [2] |

| Appearance | Liquid | |

| Boiling Point | 98-100 °C at 12 mmHg | [2] |

| Density | 1.016 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.529 - 1.531 | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, substitution pattern, and the electronic environment of each atom.[3]

Rationale and Expected Data

The asymmetry of the molecule and the presence of distinct functional groups (aldehyde, methyl, furan ring) lead to a well-resolved and highly informative NMR spectrum.

-

¹H NMR: The spectrum is expected to show four distinct singlet signals. The aldehydic proton is significantly deshielded by the carbonyl group's anisotropy and will appear far downfield. The single proton on the furan ring (H3) will appear in the aromatic region. The two methyl groups, being in different electronic environments (one adjacent to the oxygen, one adjacent to a C-H), will have slightly different chemical shifts.

-

¹³C NMR: The spectrum will display all seven carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal. The four carbons of the furan ring will appear in the aromatic/olefinic region, and the two methyl carbons will be the most upfield signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aldehyde (-C HO) | - | ~176-178 ppm |

| Aldehyde (-CH O) | ~9.5 ppm (s, 1H) | - |

| Furan C2 | - | ~152-154 ppm |

| Furan C3 | ~7.0 ppm (s, 1H) | ~120-122 ppm |

| Furan C4 | - | ~138-140 ppm |

| Furan C5 | - | ~148-150 ppm |

| C4-C H₃ | ~2.1 ppm (s, 3H) | ~10-12 ppm |

| C5-C H₃ | ~2.3 ppm (s, 3H) | ~12-14 ppm |

| Note: These are predicted values based on standard chemical shift data for furan derivatives. Actual values may vary slightly.[3][4] |

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Cap and gently swirl until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance III).[3]

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Processing: Process the resulting Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.[5] Electron Ionization (EI) is a common technique for volatile compounds like furaldehydes.

Rationale and Expected Fragmentation

Upon electron impact, the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This high-energy ion will then undergo fragmentation through characteristic pathways.[6]

-

Molecular Ion (M⁺•): The M⁺• peak is expected at m/z 124, corresponding to the molecular weight of C₇H₈O₂.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a dominant pathway for aldehydes.[5]

-

Loss of a hydrogen radical (H•) from the aldehyde group yields a stable acylium ion at m/z 123 (M-1). This is often a very prominent peak.

-

Loss of the formyl radical (•CHO) yields a fragment at m/z 95 (M-29).

-

-

Ring Fragmentation: The furan ring itself can undergo cleavage, although this is often more complex. A common pathway involves the loss of carbon monoxide (CO), which could lead to a fragment at m/z 96 (from the molecular ion) or m/z 95 (from the M-1 ion).

Table 3: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 124 | [C₇H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₇O₂]⁺ | Alpha-Cleavage: Loss of H• |

| 95 | [C₆H₇O]⁺ | Alpha-Cleavage: Loss of •CHO |

| 39 | [C₃H₃]⁺ | Further fragmentation |

| Note: Relative intensities will depend on the ionization energy.[7] |

Experimental Protocol: GC-MS Analysis

Sources

A Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-furaldehyde

Executive Summary

4,5-Dimethyl-2-furaldehyde, a substituted furan derivative, serves as a valuable building block in synthetic organic chemistry. Like its parent compound, furfural, it possesses a reactive aldehyde group and an aromatic furan ring, making it a precursor for various fine chemicals and pharmaceutical intermediates.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₇H₈O₂, Mol. Wt.: 124.14 g/mol [3][4]) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings, detailing validated experimental protocols, and interpreting the resulting spectral data, this document serves as an essential resource for researchers, chemists, and quality control professionals. The focus is not merely on the data itself, but on the scientific rationale behind the spectral features, enabling a deeper understanding of the molecule's structural properties.

Introduction: The Structural Imperative

The precise arrangement of atoms in this compound dictates its chemical reactivity and physical properties. Spectroscopic analysis provides an empirical fingerprint of this arrangement. While publicly available, fully assigned spectral datasets for this specific molecule are limited[5], this guide establishes the expected spectral characteristics based on fundamental chemical principles and data from analogous, well-documented compounds like furfural.[6][7] Mastery of these techniques is essential for verifying synthesis, assessing purity, and ensuring the reliability of downstream applications.

The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Experimental Protocol: Ensuring Data Integrity

A robust protocol is the foundation of reliable NMR data. The following steps outline a self-validating workflow for acquiring high-quality spectra.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Design:

-

Deuterated Solvent: Using a solvent like Chloroform-d (CDCl₃) is crucial as it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte signals.[8]

-

Internal Standard: Tetramethylsilane (TMS) is chemically inert and produces a single, sharp signal at a defined position (0.00 ppm), providing a universal reference point for chemical shifts.[9]

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved spectral lines.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.5 - 9.7 | Singlet (s) | 1H | Aldehyde (H1') | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. |

| 7.1 - 7.3 | Singlet (s) | 1H | Furan (H3) | This proton is on an electron-rich aromatic ring but is deshielded by the adjacent aldehyde group. Its singlet nature arises from the absence of adjacent protons. |

| 2.3 - 2.5 | Singlet (s) | 3H | Methyl (C5-CH₃) | Protons on a methyl group attached to an aromatic ring typically appear in this region. |

| 2.1 - 2.3 | Singlet (s) | 3H | Methyl (C4-CH₃) | Similar to the other methyl group, but its chemical environment is slightly different, potentially leading to a distinct signal. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 175 - 180 | Aldehyde (C1') | The carbonyl carbon of an aldehyde is characteristically found in the far downfield region of the spectrum. |

| 150 - 155 | Furan (C2) | This is the carbon atom to which the electron-withdrawing aldehyde group is attached, causing significant deshielding. |

| 145 - 150 | Furan (C5) | An oxygen-adjacent, substituted aromatic carbon. |

| 135 - 140 | Furan (C4) | A substituted aromatic carbon. |

| 120 - 125 | Furan (C3) | The only carbon in the ring bonded to a hydrogen, making it more shielded than the substituted carbons. |

| 12 - 15 | Methyl (C5-CH₃) | Aliphatic carbons are highly shielded and appear in the upfield region. |

| 9 - 12 | Methyl (C4-CH₃) | Similar to the other methyl group, appearing in the characteristic aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses the ATR technique due to its simplicity and minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs an ATR correction and presents the data in units of transmittance (%) or absorbance vs. wavenumber (cm⁻¹).

Spectral Interpretation

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The expected key absorptions are compared with those known for furfural.[10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3120 | C-H Stretch | Furan Ring (=C-H) | Medium-Weak |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | Medium-Weak (Characteristic Fermi doublets) |

| 1670 - 1690 | C=O Stretch | Conjugated Aldehyde | Strong, Sharp |

| ~1570, ~1460 | C=C Stretch | Furan Ring | Medium-Strong |

| ~1020 | C-O-C Stretch | Furan Ring Ether | Strong |

The most prominent and diagnostic peak will be the intense C=O stretch of the conjugated aldehyde group. Its position below 1700 cm⁻¹ is indicative of conjugation with the furan ring, which lowers the bond order and thus the vibrational frequency.

Mass Spectrometry (MS)

MS is a destructive technique that provides information about the molecular weight and elemental composition of a molecule. In its common Electron Ionization (EI) form, it also induces fragmentation, offering valuable clues about the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile liquid like this compound, GC-MS is the ideal method. The gas chromatograph separates the sample from impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column (e.g., a DB-5ms), separating based on boiling point and polarity.

-

Ionization: As the compound elutes from the column, it enters the ion source (typically set to 70 eV for EI), where it is bombarded with electrons, creating a positively charged molecular ion (M⁺˙) and fragment ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Fragmentation Analysis

The mass spectrum plots ion abundance against m/z. The parent peak, or molecular ion (M⁺˙), is expected at an m/z corresponding to the molecular weight.

-

Molecular Ion (M⁺˙): The exact mass of C₇H₈O₂ is 124.0524 g/mol .[5] The EI-MS spectrum should show a strong molecular ion peak at m/z = 124 .

-

Key Fragments: The high energy of EI causes the molecular ion to fragment in predictable ways. The fragmentation pattern of furfural, which primarily loses a hydrogen radical (-H) or a formyl radical (-CHO)[6][11], provides a strong basis for predicting the behavior of its dimethyl derivative.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]

- 3. This compound 97 52480-43-0 [sigmaaldrich.com]

- 4. This compound 97 52480-43-0 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Furfural [webbook.nist.gov]

- 7. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4,5-Dimethyl-2-furaldehyde

Foreword: Navigating the Thermal Landscape of a Niche Furan

Physicochemical Characteristics of 4,5-Dimethyl-2-furaldehyde

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its behavior under thermal stress. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 98-100 °C at 12 mmHg | |

| Density | 1.016 g/mL at 25 °C | |

| Refractive Index | n20/D 1.529 | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| CAS Number | 52480-43-0 |

Inferred Thermal Stability and Degradation Pathways

The thermal degradation of furanic aldehydes is a complex process involving a series of competing reactions. The presence of methyl substituents on the furan ring of this compound, as opposed to the unsubstituted furfural, is expected to influence its degradation profile.

The Influence of Alkyl Substitution on Furan Ring Stability

Alkyl groups, such as the methyl groups in this compound, are electron-donating. This electron-donating effect can increase the electron density within the furan ring, potentially enhancing its stability compared to unsubstituted furfural. However, these alkyl groups also introduce weaker C-H bonds that can be susceptible to radical abstraction at elevated temperatures, thus providing alternative degradation initiation pathways.

Postulated Degradation Pathways

Based on studies of furfural and other substituted furans, the thermal degradation of this compound is likely to proceed through the following key pathways.[1][2][3]

-

Decarbonylation: This is a primary degradation pathway for furfural, involving the cleavage of the aldehyde group to yield furan and carbon monoxide.[3][4] It is highly probable that this compound will undergo a similar decarbonylation to produce 2,3-dimethylfuran and carbon monoxide.

-

Ring-Opening and Isomerization: Quantum chemical studies on furfural and 5-methylfurfural have shown the importance of ring-opening isomerization reactions.[1][2] These reactions can lead to the formation of open-chain intermediates that can subsequently cyclize to form other isomers or fragment into smaller molecules.

-

Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage of the weaker C-H bonds in the methyl groups can initiate radical chain reactions.[1][2] This pathway is expected to be more significant for this compound than for furfural due to the presence of the two methyl substituents.

The following diagram illustrates the postulated primary thermal degradation pathways for this compound.

Caption: Postulated thermal degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust and multi-faceted analytical approach is essential to comprehensively characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA) for Bulk Thermal Stability

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to eliminate oxidative effects.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%) as indicators of thermal stability.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is the gold standard for separating and identifying volatile and semi-volatile degradation products.

Experimental Protocol: GC-MS Analysis of Thermal Degradation Products

-

Sample Degradation:

-

Place a known amount of this compound in a sealed vial or a pyrolysis reactor.

-

Heat the sample at a specific temperature (determined from TGA data, e.g., Tonset) for a defined period.

-

Alternatively, use a pyrolysis-GC-MS system for direct analysis of degradation products at various temperatures.

-

-

Sample Introduction:

-

For vial-based degradation, use headspace solid-phase microextraction (SPME) to sample the volatile degradation products.

-

For liquid-phase degradation, perform a liquid-liquid extraction (LLE) with a suitable solvent (e.g., dichloromethane or acetonitrile).[5]

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of furanic compounds.[6][7]

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector:

-

Electron Ionization (EI) at 70 eV.

-

Mass range: 35-400 amu.

-

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

-

Confirm identifications using authentic standards where possible.

-

Quantify the degradation products using an internal standard method.

-

Caption: Workflow for GC-MS analysis of thermal degradation products.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit inferred, overview of the thermal stability and degradation profile of this compound. The proposed degradation pathways, based on the established chemistry of related furanic aldehydes, offer a solid foundation for anticipating its behavior under thermal stress. The detailed analytical protocols provide a clear roadmap for researchers to experimentally validate these hypotheses.

It is imperative that future research focuses on conducting dedicated thermal degradation studies on this compound to provide definitive experimental data. Such studies will not only enhance our fundamental understanding of this specific molecule but also contribute to the broader knowledge base of furan chemistry, which is of increasing importance in fields ranging from pharmaceuticals to biofuels.

References

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

-

Enhanced Furanic Compound Detection in Transformer Oil: A GCMS Method Optimization with SPE and LLE Comparison. [Link]

-

Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

-

ANALYSIS OF FURANIC COMPOUNDS IN TRANSFORMER OIL BY AGILENT 1290 INFINITY BINARY UHPLC. [Link]

-

Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

-

Thermal decomposition kinetics of furfural and furfuryl alcohol. [Link]

-

(PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

-

Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. [Link]

-

Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. [Link]

-

This compound - Chemical Synthesis Database. [Link]

-

Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]

-

Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

-

Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

-

Online Research @ Cardiff - ORCA. [Link]

-

Furanic Compound Analysis and its relation to paper Insulation Ageing. [Link]

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furanic Compound Analysis and its relation to paper Insulation Ageing | EA Technology Americas [eatechnology.com]

- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 4,5-Dimethyl-2-furaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Dimethyl-2-furaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 52480-43-0), a heterocyclic aldehyde of interest in various research and development applications.[1] While extensive quantitative solubility data is not widely published, this document extrapolates a detailed solubility profile based on fundamental chemical principles and the known behavior of analogous furan derivatives. We present a theoretical framework for understanding its solubility, a qualitative assessment across different organic solvent classes, and robust, step-by-step experimental protocols for precise solubility determination. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as 4,5-dimethylfurfural, is a substituted furan derivative belonging to the carboxaldehyde chemical class.[1] Its structure, featuring a five-membered aromatic furan ring with an aldehyde functional group and two methyl substituents, dictates its chemical behavior and physical properties. Understanding these properties, particularly solubility, is a critical prerequisite for its application in organic synthesis, formulation, and materials science.

Chemical Identity and Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are fundamental to predicting its interactions with various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 52480-43-0 | |

| Molecular Formula | C₇H₈O₂ | [2] |

| Molecular Weight | 124.14 g/mol | |

| Appearance / Form | Liquid | |

| Density | 1.016 g/mL at 25 °C | |

| Boiling Point | 98-100 °C / 12 mmHg | |

| Refractive Index | n20/D 1.529 | |

| Flash Point | 66 °C (150.8 °F) - closed cup |

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

-

Molecular Structure Analysis : The this compound molecule possesses distinct regions of varying polarity.

-

Polar Region : The furan ring's oxygen heteroatom and, more significantly, the carbonyl group (C=O) of the aldehyde create a polar domain capable of dipole-dipole interactions. The oxygen atom in the carbonyl group has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.[3]

-

Nonpolar Region : The two methyl groups (-CH₃) and the carbon backbone of the furan ring contribute to the molecule's lipophilic (nonpolar) character, favoring interactions via London dispersion forces.

-

This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's own characteristics. Its structural analog, furfural, readily dissolves in most polar organic solvents but has limited solubility in water and nonpolar alkanes, a behavior we can anticipate for this compound.[4]

Predicted Solubility Profile in Organic Solvents

Based on the theoretical principles and data from analogous compounds like furan and furfural, a qualitative solubility profile for this compound can be predicted.[4][5][6] This profile, summarized in Table 2, serves as a practical starting point for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl groups can act as hydrogen bond donors to the carbonyl oxygen of the solute. Strong dipole-dipole interactions are also present. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments that facilitate strong dipole-dipole interactions with the polar aldehyde group. THF, being an ether, also shares structural similarity with the furan ring. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the molecule through dipole-dipole and dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of these solvents can engage in π-stacking interactions with the furan ring, while dispersion forces solvate the methyl groups. The significant polarity difference with the aldehyde group limits high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The primary intermolecular forces are weak London dispersion forces. The large polarity mismatch between the polar aldehyde and the nonpolar alkane results in poor solvation and low solubility. |

Experimental Determination of Solubility

For applications in research and drug development, precise, quantitative solubility data is indispensable. The following section outlines a robust, self-validating workflow for determining the solubility of this compound.

Pre-Analysis: Solute Identity and Purity Confirmation

Protocol 1: Identity Confirmation with 2,4-DNPH Test

-

Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in ethanol.

-

Sample Preparation: Dissolve a small amount of this compound in ethanol.

-

Reaction: Add the DNPH reagent to the sample solution and shake the mixture thoroughly.[7]

-

Observation: The formation of a yellow-to-orange crystalline precipitate (a hydrazone) confirms the presence of the carbonyl group of the aldehyde.[7][8] Non-aromatic aldehydes typically yield a yellow precipitate.[8]

Gold-Standard Solubility Measurement: The Isothermal Shake-Flask Method

Causality: The shake-flask method is considered the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation of the compound's capacity in that solvent at a specific temperature.[9]

Protocol 2: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The excess solute is critical to ensure saturation is reached.[9]

-

Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 24 hours to allow the excess, undissolved solute to settle. Forcing separation via centrifugation is a more rapid and reliable alternative.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution), ensuring no solid particles are disturbed or collected.

-

Dilution: Accurately dilute the extracted supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique, such as UV-Vis Spectroscopy or HPLC, to determine the precise concentration of this compound.

Conclusion

This compound is a molecule with moderate polarity, characterized by a polar aldehyde group and nonpolar methyl and furan ring components. Its solubility is predicted to be high in polar organic solvents (both protic and aprotic) and progressively lower in less polar and nonpolar aliphatic solvents. While this guide provides a strong theoretical and qualitative foundation, for mission-critical applications in scientific research and pharmaceutical development, these predictions must be validated. The detailed, step-by-step protocols provided for identity confirmation and quantitative solubility determination offer a robust framework for generating the precise, reliable data necessary for informed decision-making in formulation, synthesis, and process development.

References

-

Solubility of Things. (n.d.). Furan. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8O2). Retrieved from [Link]

-

Wikipedia. (n.d.). Furfural. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

-

JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. PubChemLite - this compound (C7H8O2) [pubchemlite.lcsb.uni.lu]

- 3. embibe.com [embibe.com]

- 4. Furfural - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]

- 9. benchchem.com [benchchem.com]

The Industrial Synthesis of Substituted Furan Aldehydes: A Technical Guide for Chemical Innovators

Introduction: The Versatile Furan Aldehyde Scaffold in Modern Chemistry

Substituted furan aldehydes are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of high-value chemicals, ranging from pharmaceuticals and agrochemicals to advanced polymers and specialty materials.[1][2] The inherent reactivity of the aldehyde group, coupled with the electronic properties of the furan ring, makes these molecules exceptionally versatile synthons for constructing complex molecular architectures.[2] Their significance is underscored by their presence in numerous natural products and their increasing application as renewable platform chemicals derived from biomass.[1][3]

This technical guide provides an in-depth exploration of the principal industrial methods for the synthesis of substituted furan aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not only a review of established and emerging synthetic routes but also critical insights into the mechanistic underpinnings and practical considerations for process scale-up. We will delve into the core methodologies, from the classic Paal-Knorr synthesis to modern catalytic and bio-catalytic approaches, with a focus on the expertise required to navigate the complexities of each synthetic pathway.

I. Synthesis from Carbohydrates: The Bio-Renewable Pathway to Furan Aldehydes

The conversion of lignocellulosic biomass, a readily available and renewable resource, into valuable platform chemicals is a cornerstone of sustainable industrial chemistry.[4] Furan aldehydes, particularly furfural and 5-hydroxymethylfurfural (HMF), are primary products of this conversion, arising from the acid-catalyzed dehydration of pentoses (like xylose) and hexoses (like fructose), respectively.[1]

Core Principles and Mechanistic Insights

The fundamental transformation involves the acid-catalyzed dehydration of monosaccharides. For instance, the conversion of xylose to furfural proceeds through a series of protonation, enolization, and cyclization steps, culminating in the elimination of three water molecules. Similarly, HMF is produced from the dehydration of fructose.[5]

Industrial Process Overview

Industrially, the production of furfural from biomass such as corncobs and sugarcane bagasse is a well-established process.[5] This typically involves the hydrolysis of hemicellulose to release pentose sugars, which are then dehydrated in the presence of an acid catalyst.[5] The production of HMF from fructose or glucose follows a similar principle, often employing biphasic reactor systems to continuously extract the HMF from the aqueous phase, thereby preventing its degradation.[5]

Key Process Parameters and Catalytic Systems

A variety of catalysts, including mineral acids (e.g., sulfuric acid), solid acids, and ionic liquids, have been employed to facilitate the dehydration of carbohydrates.[5] The choice of catalyst and reaction conditions (temperature, pressure, and solvent system) significantly impacts the yield and selectivity towards the desired furan aldehyde. For instance, the use of a biphasic system with a high-boiling organic solvent can enhance the yield of HMF by minimizing side reactions.[5]

II. The Paal-Knorr Furan Synthesis: A Classic Route to Substituted Furans

The Paal-Knorr synthesis, first reported in 1884, remains one of the most fundamental and reliable methods for the construction of the furan ring.[6][7] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[6][7] While not a direct synthesis of furan aldehydes in all cases, it is a powerful tool for preparing substituted furans that can be subsequently formylated.

Mechanistic Pathway

The reaction is initiated by the protonation of one carbonyl group, which facilitates the enolization of the other.[7] The enol then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate.[7] Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.[6][7]

Diagram: Paal-Knorr Furan Synthesis Mechanism

Sources

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. innospk.com [innospk.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Furoic acid 98 488-93-7 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Green Synthesis of 4,5-Dimethyl-2-furaldehyde: Pathways for Sustainable Production

Abstract

4,5-Dimethyl-2-furaldehyde is a valuable heterocyclic aldehyde with significant potential as a bio-derived platform chemical for the pharmaceutical and materials science sectors. Its structure, featuring a furan core with both aldehyde functionality and specific alkyl substitution, makes it an attractive precursor for complex molecular architectures. However, traditional synthetic routes often rely on petrochemically-derived starting materials and harsh reaction conditions, conflicting with the principles of green chemistry. This in-depth technical guide provides a comprehensive overview of sustainable and green synthesis routes for this compound, designed for researchers, chemists, and drug development professionals. We will explore a scientifically robust two-stage strategy, focusing first on the green synthesis of the key intermediate, 2,3-dimethylfuran, and subsequently on its efficient, environmentally conscious formylation. This guide emphasizes mechanistic understanding, provides detailed experimental protocols, and presents comparative data to empower researchers in developing practical and sustainable manufacturing processes.

Introduction: The Imperative for Green Furan Chemistry

Furanic compounds derived from renewable biomass are cornerstone molecules in the modern bio-refinery concept. While significant research has focused on the production of furfural and 5-(hydroxymethyl)furfural (HMF) from C5 and C6 sugars, the synthesis of specifically substituted furans like this compound remains a more nuanced challenge.[1] The title compound serves as a crucial building block, offering a rigid scaffold and reactive handles for the synthesis of novel therapeutic agents and functional polymers. The imperative to shift from fossil fuel dependency necessitates the development of synthetic pathways that are not only efficient but also adhere to the twelve principles of green chemistry, including high atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

This guide delineates a logical and sustainable synthetic strategy, bifurcated into two core missions: the creation of the dimethylated furan ring and its subsequent regioselective formylation.

Part 1: Synthesis of the 2,3-Dimethylfuran Intermediate

The cornerstone of this green synthesis is the creation of the 2,3-dimethylfuran core. The most established and versatile method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3] For our target, the required precursor is 3,4-hexanedione.

Green Pathways to the 3,4-Hexanedione Precursor